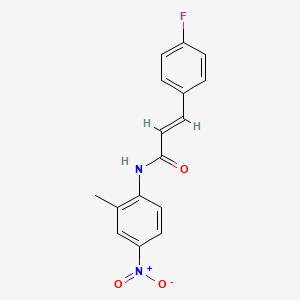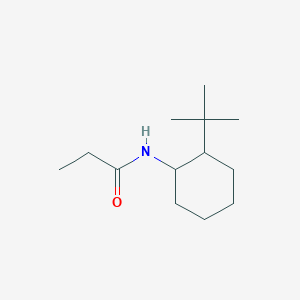
N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide, also known as FP1, is a chemical compound that belongs to the family of piperazine derivatives. FP1 has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mecanismo De Acción
The exact mechanism of action of N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide is not fully understood. However, it is believed to act as a partial agonist at the dopamine D2 receptor and a serotonin 5-HT1A receptor. N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide also exhibits high affinity for the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling, lipid metabolism, and protein folding.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has been shown to produce a wide range of biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has also been shown to modulate the activity of various neurotransmitter systems, including the glutamatergic and GABAergic systems. Additionally, N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has been shown to exhibit anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide is its broad spectrum of biological activities, which makes it a promising candidate for drug discovery and development. N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide is also relatively easy to synthesize, which makes it an attractive target for medicinal chemists. However, one of the main limitations of N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide is its poor solubility in water, which can make it difficult to study in vitro. Additionally, the exact mechanism of action of N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide is not fully understood, which can make it challenging to design experiments to elucidate its pharmacological effects.
Direcciones Futuras
There are several future directions for research on N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide. One area of interest is the development of more potent and selective derivatives of N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide. Another area of interest is the investigation of the role of N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide in various disease states, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of new synthetic methods for the production of N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide and its derivatives may lead to the discovery of novel pharmacological agents. Finally, the elucidation of the exact mechanism of action of N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide may lead to the development of more effective therapies for a wide range of diseases.
Métodos De Síntesis
The synthesis of N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide involves the reaction of 2-fluoroaniline with 2-pyridinecarboxaldehyde in the presence of piperazine and acetic acid. The reaction mixture is then heated under reflux for several hours, and the resulting product is purified by column chromatography. The yield of N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide is typically around 70%.
Aplicaciones Científicas De Investigación
N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit a broad spectrum of biological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects. N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has also been investigated for its potential use in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-4-pyridin-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O/c17-13-5-1-2-6-14(13)19-16(22)21-11-9-20(10-12-21)15-7-3-4-8-18-15/h1-8H,9-12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGDNGDEELDUNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5312989.png)
![N-[1-(4-sec-butylphenyl)propyl]propanamide](/img/structure/B5313000.png)
![3-[5-(4-chloro-2,5-dimethoxyphenyl)-2-furyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5313019.png)

![3-[2-(3-methoxybenzyl)-4-morpholinyl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5313025.png)
![2-tert-butyl-6-(3,5-difluoro-4-methoxybenzoyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5313027.png)


![2-[2-(4-chlorophenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B5313046.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B5313049.png)
![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide](/img/structure/B5313064.png)
![5-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}methyl)-N-isopropyl-2-pyrimidinamine](/img/structure/B5313067.png)
![N-(3,4-dimethoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5313075.png)